molecular formula C66H68CaF2N4O12 B2454285 para-Hydroxy Atorvastatin CalciuM Salt CAS No. 265989-44-4

para-Hydroxy Atorvastatin CalciuM Salt

Cat. No.: B2454285
CAS No.: 265989-44-4
M. Wt: 1187.361
InChI Key: PYIWEMFVBXVPDU-MNSAWQCASA-L
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Description

para-Hydroxy Atorvastatin Calcium Salt: is a metabolite of atorvastatin, a widely used statin medication for managing hypercholesterolemia and preventing cardiovascular diseases. Atorvastatin is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The para-hydroxy metabolite retains the pharmacological activity of the parent compound and contributes significantly to its overall therapeutic effects .

Biochemical Analysis

Biochemical Properties

Para-Hydroxy Atorvastatin Calcium Salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis . The interaction between this compound and HMG-CoA reductase results in the inhibition of this enzyme, thereby reducing cholesterol levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and increases phosphorylation of cAMP-response-element-binding protein in GABAergic neurons .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of HMG-CoA reductase, inhibiting its function and leading to decreased cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Lower doses are typically effective in reducing cholesterol levels, while higher doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, a key player in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, it is likely to be found in the endoplasmic reticulum where this enzyme is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of para-Hydroxy Atorvastatin Calcium Salt involves multiple steps, starting from the construction of the pyrrole ring. Common synthetic routes include Paal-Knorr condensation and Hantzsch pyrrole synthesis. The final steps involve the hydrolysis of ester intermediates and the formation of the calcium salt .

Industrial Production Methods: : Industrial production of atorvastatin calcium, including its para-hydroxy metabolite, has been optimized for high yield and purity. Key improvements include isolating pure products at intermediate stages and using efficient extraction procedures. These methods ensure the production of atorvastatin calcium with purities exceeding 99.5% .

Chemical Reactions Analysis

Types of Reactions: : para-Hydroxy Atorvastatin Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various hydroxylated and lactone metabolites, which retain or modify the pharmacological activity of the parent compound .

Scientific Research Applications

Chemistry: : para-Hydroxy Atorvastatin Calcium Salt is used in studies to understand the metabolic pathways and pharmacokinetics of atorvastatin. It serves as a reference compound in analytical chemistry for the quantification of atorvastatin and its metabolites .

Biology: : In biological research, this compound is used to study the effects of statins on cellular processes, including cholesterol metabolism and gene expression .

Medicine: : Clinically, this compound is important for understanding the therapeutic and side effects of atorvastatin. It helps in optimizing dosing strategies and improving patient outcomes .

Industry: : In the pharmaceutical industry, this compound is crucial for the development and quality control of atorvastatin formulations. It ensures the consistency and efficacy of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : para-Hydroxy Atorvastatin Calcium Salt is unique due to its specific hydroxylation pattern, which enhances its ability to scavenge free radicals and contribute to the overall therapeutic effects of atorvastatin. This metabolite, along with ortho-hydroxy atorvastatin, is responsible for a significant portion of the HMG-CoA reductase inhibitory activity of atorvastatin .

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWEMFVBXVPDU-MNSAWQCASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H68CaF2N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-44-4
Record name (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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